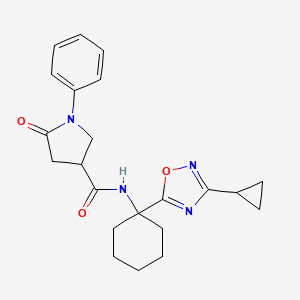
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Antibiotic Activity
Research into heterocyclic compounds similar to the given chemical name has shown promising results in the synthesis of new antibiotics and antibacterial drugs. For instance, studies on the synthesis of thiophene-2-carboxamide derivatives have demonstrated their potential as antibiotics against both Gram-positive and Gram-negative bacteria, suggesting a possible application area for our compound in developing new antibacterial agents (Ahmed, 2007).
Synthetic Cannabinoid Differentiation
In the realm of research chemicals, the synthesis and characterization of compounds with structures containing oxadiazole rings have been explored for their potential use in scientific studies. For example, the differentiation of synthetic cannabinoids through structural analysis, as well as the identification of bioisosteric replacements in these compounds, can be crucial for understanding their pharmacological properties and for the development of new therapeutic agents (McLaughlin et al., 2016).
Metabolism and Pharmacokinetics
The study of the metabolism and pharmacokinetics of novel procollagen C-proteinase inhibitors, which include compounds with the oxadiazole moiety, provides insights into their potential therapeutic applications. Research has focused on understanding how these compounds are metabolized in organisms, which is essential for their development as medications for conditions like post-surgical dermal scarring (Allan et al., 2006).
Antiepileptic Activity
Compounds featuring the 1,3,4-oxadiazole structure have been synthesized and evaluated for their anticonvulsant activities. The structural design of these compounds, including their synthesis from natural products like limonene and citral, and their testing in models of epilepsy, highlights the potential for the development of new antiepileptic drugs (Rajak et al., 2013).
Anticancer Evaluation
The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity demonstrates the therapeutic potential of oxadiazole derivatives. These compounds have been tested against various cancer cell lines, showing moderate to excellent activity, which underscores the importance of structural modifications in developing effective cancer treatments (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of similar compounds, it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition .
Result of Action
Based on the anti-infective activities of similar compounds, it can be inferred that the compound may inhibit the growth or activity of infectious agents .
Propriétés
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-18-13-16(14-26(18)17-7-3-1-4-8-17)20(28)24-22(11-5-2-6-12-22)21-23-19(25-29-21)15-9-10-15/h1,3-4,7-8,15-16H,2,5-6,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQYVRIKLEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2999742.png)
![1-(2,4-dichlorophenyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2999744.png)

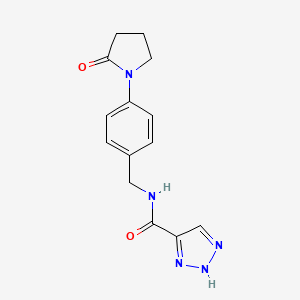
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

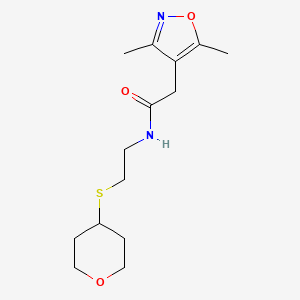
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2999751.png)

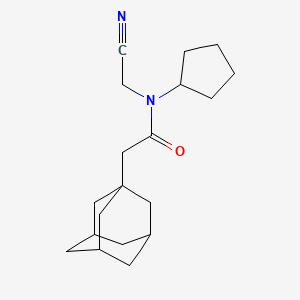
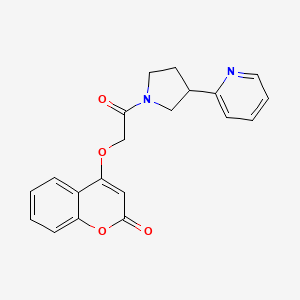
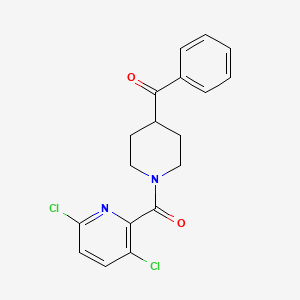
![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)
![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)